molecular formula C8H9ClO6S2 B8040019 2-(4-Chlorophenyl)sulfonylethyl hydrogen sulfate

2-(4-Chlorophenyl)sulfonylethyl hydrogen sulfate

Cat. No.: B8040019
M. Wt: 300.7 g/mol
InChI Key: SGFKAWKASZZAAR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)sulfonylethyl hydrogen sulfate is an organic compound that features a sulfonyl group attached to an ethyl hydrogen sulfate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)sulfonylethyl hydrogen sulfate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with ethylene glycol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is subsequently treated with sulfuric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)sulfonylethyl hydrogen sulfate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to produce 4-chlorobenzenesulfonic acid and ethylene glycol.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Acidic or Basic Conditions: Hydrolysis reactions typically require either acidic or basic conditions to proceed efficiently.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted sulfonyl compounds can be formed.

    Hydrolysis Products: The primary products of hydrolysis are 4-chlorobenzenesulfonic acid and ethylene glycol.

Scientific Research Applications

2-(4-Chlorophenyl)sulfonylethyl hydrogen sulfate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs.

    Material Science: It is used in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)sulfonylethyl hydrogen sulfate involves its ability to act as a sulfonylating agent. The sulfonyl group can react with various nucleophiles, leading to the formation of sulfonylated products. This reactivity is crucial for its applications in organic synthesis and pharmaceutical research.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl Chloride: A precursor in the synthesis of 2-(4-Chlorophenyl)sulfonylethyl hydrogen sulfate.

    Ethylene Glycol Sulfate: Another compound featuring an ethyl hydrogen sulfate moiety.

Uniqueness

This compound is unique due to the presence of both a sulfonyl group and an ethyl hydrogen sulfate moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonylethyl hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO6S2/c9-7-1-3-8(4-2-7)16(10,11)6-5-15-17(12,13)14/h1-4H,5-6H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFKAWKASZZAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCOS(=O)(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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